E-Rotamer Population: N-Cyclopropyl vs. N-Alkyl Secondary Acetamides (Class-Level Conformational Evidence)
NMR spectroscopy and ab initio calculations by González-de-Castro et al. (2015) established that N-cyclopropylacetamide populates 16–19% E-rotamer (cis) around the carbonyl–nitrogen bond in apolar solvents [1]. In contrast, other aliphatic secondary acetamides such as N-methylacetamide and N-ethylacetamide exhibit negligible E-rotamer populations under identical conditions because steric repulsion between the N-alkyl substituent and the carbonyl oxygen strongly disfavors the cis configuration. This conformational distinction is a direct consequence of the unique geometric and electronic properties of the cyclopropyl ring and has been confirmed to extend to other secondary N-cyclopropyl amides [1].
| Evidence Dimension | E-Rotamer (cis) population around the amide C–N bond in apolar solvents |
|---|---|
| Target Compound Data | 16–19% E-rotamer (for the N-cyclopropylacetamide substructure present in 2-azido-N-cyclopropylacetamide) |
| Comparator Or Baseline | N-Methylacetamide and N-ethylacetamide: negligible (<2%) E-rotamer population |
| Quantified Difference | At least ~14–17 percentage-point absolute increase in E-rotamer population relative to N-alkyl secondary acetamides |
| Conditions | Apolar solvents (CDCl₃, benzene-d₆); variable-temperature ¹H NMR at 400–500 MHz; ab initio calculations at the MP2/6-311++G(d,p) level |
Why This Matters
The E-rotamer presents a geometrically distinct hydrogen-bonding surface and molecular shape compared to the dominant Z-rotamer, meaning the N-cyclopropyl variant offers a unique pharmacophoric conformation unavailable from N-methyl or N-ethyl 2-azidoacetamide building blocks.
- [1] González-de-Castro, Á., Broughton, H., Martínez-Pérez, J. A., & Espinosa, J. F. (2015). Conformational Features of Secondary N-Cyclopropyl Amides. The Journal of Organic Chemistry, 80(8), 3914–3920. View Source
